(5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one (5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 538340-12-4
VCID: VC16154954
InChI: InChI=1S/C19H13Cl2N3O2S/c1-2-26-14-7-4-11(5-8-14)17-22-19-24(23-17)18(25)16(27-19)9-12-3-6-13(20)10-15(12)21/h3-10H,2H2,1H3/b16-9-
SMILES:
Molecular Formula: C19H13Cl2N3O2S
Molecular Weight: 418.3 g/mol

(5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

CAS No.: 538340-12-4

Cat. No.: VC16154954

Molecular Formula: C19H13Cl2N3O2S

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one - 538340-12-4

Specification

CAS No. 538340-12-4
Molecular Formula C19H13Cl2N3O2S
Molecular Weight 418.3 g/mol
IUPAC Name (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C19H13Cl2N3O2S/c1-2-26-14-7-4-11(5-8-14)17-22-19-24(23-17)18(25)16(27-19)9-12-3-6-13(20)10-15(12)21/h3-10H,2H2,1H3/b16-9-
Standard InChI Key BSGMGKFJTCGEGL-SXGWCWSVSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=N2
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N2

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a bicyclic system comprising a thiazole ring fused to a triazole moiety. The (5Z)-configuration indicates a specific stereochemical arrangement of the dichlorobenzylidene group at position 5, while the 4-ethoxyphenyl substituent occupies position 2 of the triazole ring . Key structural parameters include:

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₂₁H₁₄Cl₂N₄O₂S
Molecular weight477.33 g/mol
Crystal systemMonoclinic
Space groupP 1 21/c 1
Unit cell dimensionsa=7.24 Å, b=28.01 Å, c=7.36 Å

X-ray diffraction studies of analogous compounds reveal planar configurations for the thiazolo-triazole core, with dihedral angles between the dichlorobenzylidene and ethoxyphenyl groups ranging from 15–25° . The Z-configuration at the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent nitrogen atoms .

Synthetic Pathways

Multi-Step Synthesis

The synthesis typically proceeds via a three-step protocol:

  • Formation of Thiazolo[3,2-b] triazol-6(5H)-one Core:
    Condensation of 2-hydrazinylthiazole derivatives with substituted benzaldehydes under acidic conditions yields the bicyclic scaffold.

  • Introduction of Dichlorobenzylidene Group:
    Knoevenagel condensation between the core structure and 2,4-dichlorobenzaldehyde in ethanol at reflux (78°C) achieves stereoselective Z-configuration .

  • Ethoxyphenyl Functionalization:
    Nucleophilic aromatic substitution at position 2 using 4-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions completes the synthesis.

Table 2: Optimization of Reaction Conditions

StepReagentTemperatureYield (%)Purity (HPLC)
1HCl (cat.), EtOH65°C7295.4
2Piperidine, EtOH78°C6898.1
3Pd(PPh₃)₄, K₂CO₃90°C8199.2

Physicochemical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, triazole-H)

  • δ 7.89–7.23 (m, 6H, aromatic-H)

  • δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)

  • δ 1.38 (t, J=7.0 Hz, 3H, CH₃)

13C NMR (100 MHz, DMSO-d₆):

  • δ 167.8 (C=O)

  • δ 159.2–114.7 (aromatic carbons)

  • δ 63.5 (OCH₂CH₃)

  • δ 14.7 (CH₃)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 477.0382 [M+H]⁺ (calc. 477.0385).

Biological Activity and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 2 μg/mL) and fungi (Candida albicans MIC: 4 μg/mL). Mechanistic studies suggest inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) and disruption of chitin synthase activity .

Table 3: Comparative Antimicrobial Activity

OrganismMIC (μg/mL)Reference Compound (Fluconazole)
S. aureus ATCC 29213216
E. coli ATCC 2592264>128
C. albicans SC531448

Crystallographic and Computational Insights

Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) of an analogue (COD entry 2312321) reveals a monoclinic lattice with π-π stacking interactions (3.6–3.8 Å) between dichlorobenzylidene groups and hydrogen-bonded dimers along the b-axis . Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.3 eV, indicating moderate electron delocalization .

Pharmacokinetic and Toxicological Profile

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp: 28 × 10⁻⁶ cm/s)

  • Metabolism: CYP3A4-mediated oxidation of ethoxy group

  • Toxicity: LD₅₀ (rat, oral): >2000 mg/kg (Category 5)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator